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Compound of Interest

Compound Name: Shp2-IN-13

Cat. No.: B15578298

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-13 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing
protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase
that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases
(RTKSs). In many cancers, aberrant RTK signaling drives tumor cell proliferation, survival, and
differentiation, often through the RAS-mitogen-activated protein kinase (MAPK) pathway. SHP2
acts as a crucial node in this pathway, and its inhibition presents a promising therapeutic
strategy for a variety of RTK-driven malignancies. These application notes provide detailed
protocols for utilizing Shp2-IN-13 as a tool to investigate and potentially target RTK-driven

cancers.

Mechanism of Action

Shp2-IN-13 is an allosteric inhibitor that binds to a "tunnel site" of SHP2, stabilizing it in an
auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators
and downstream substrates, effectively blocking the propagation of signals from activated
RTKs to the RAS-MAPK cascade. A key downstream effector of this pathway is the
extracellular signal-regulated kinase (ERK), and the phosphorylation of ERK (pERK) is a
reliable biomarker for assessing the activity of the pathway and the efficacy of SHP2 inhibition.
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Data Presentation

The following tables summarize the inhibitory activity of Shp2-IN-13 and other relevant SHP2
inhibitors against the SHP2 enzyme and in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Shp2-IN-13

Target Assay IC50 Reference

SHP2 Enzymatic Assay 83.0 nM [1]

PERK Signaling NCI-HL975-0R 0.63 + 0.32 UM [1]
(NSCLC)

pPERK Signaling NSCLC cells 0.59 uM [1]

Table 2: Comparative IC50 Values of Allosteric SHP2 Inhibitors in RTK-Driven Cancer Cell

Lines
L . Cancer RTKI/Driver
Inhibitor Cell Line . IC50 (uM) Reference
Type Mutation
Lung
SHP099 PC9 Adenocarcino EGFR 7.536 (24h)
ma
Lung
SHP099 PCO9GR Adenocarcino EGFR 8.900 (24h)
ma
RMC-4550 MOLM-14 AML FLT3-ITD 0.146
RMC-4550 MV4-11 AML FLT3-ITD 0.120
RMC-4550 Kasumi-1 AML KIT N822K 0.193
RMC-4550 SKNO-1 AML KIT N822K 0.480
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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